molecular formula C22H24IN5O2S B2354405 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine CAS No. 946364-29-0

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B2354405
CAS No.: 946364-29-0
M. Wt: 549.43
InChI Key: SMMOVJGNYUTVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 4 with a p-tolylamino group and at position 2 with a piperazine ring bearing a 4-iodophenylsulfonyl moiety. The p-tolyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24IN5O2S/c1-16-3-7-19(8-4-16)25-21-15-17(2)24-22(26-21)27-11-13-28(14-12-27)31(29,30)20-9-5-18(23)6-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMOVJGNYUTVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine is a complex organic compound notable for its diverse biological activities. Its unique structural features, including a sulfonyl group and a piperazine ring, suggest potential applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Pyrimidine Ring : A six-membered ring with nitrogen atoms that can participate in hydrogen bonding and coordination.
  • Piperazine Ring : Known for its role in various pharmacological activities, contributing to the compound's ability to interact with biological targets.
  • Iodophenyl Group : This moiety enhances lipophilicity and facilitates binding to hydrophobic sites on proteins.
Property Value
IUPAC NameThis compound
Molecular FormulaC17H22IN5O2S
Molecular Weight426.35 g/mol
CAS Number946364-85-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is particularly significant as it can form strong interactions with amino acid residues at the active sites of enzymes, leading to inhibition of their activity. The iodophenyl group may enhance binding affinity through hydrophobic interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory properties. For instance, studies have shown that piperazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Antibacterial Activity

Compounds containing sulfonamide functionalities have been documented to possess antibacterial properties. The biological evaluation of similar piperazine derivatives has demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit similar activity .

Anticancer Potential

The structural motifs present in this compound are associated with anticancer activities. Sulfonamide derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antibacterial Studies : A study evaluated a series of piperazine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group significantly affected potency .
  • Enzyme Inhibition Assays : Research focusing on enzyme inhibition revealed that piperazine-based compounds could effectively inhibit AChE with IC50 values in the micromolar range, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
  • Cancer Research : A recent study explored the anticancer effects of sulfonamide derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells, providing a basis for further development as anticancer agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Key Substituents Structural Differences Implications
2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine () Chloro-fluoro benzoyl on piperazine Replaces iodophenylsulfonyl with benzoyl Reduced electron-withdrawing effects; altered binding affinity due to smaller halogen atoms
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () N-butyl group at position 4 Lacks sulfonyl and aryl groups Higher lipophilicity (LogP) but reduced target specificity due to absence of halogen/sulfonyl motifs
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Fluorophenyl and methoxyphenyl groups Additional aminomethyl and phenyl groups Enhanced hydrogen bonding (intramolecular N–H⋯N) but lower steric bulk compared to iodophenylsulfonyl
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine () Nitro and oxadiazole groups Nitro group increases reactivity; oxadiazole enhances π-stacking Potential for higher cytotoxicity but reduced metabolic stability

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~580 g/mol (estimated) ~520 g/mol ~320 g/mol
LogP ~3.8 (predicted) ~3.2 ~2.5
Solubility Low (due to iodophenylsulfonyl) Moderate High (polar N-butyl)
Hydrogen Bonding 2 acceptors (sulfonyl, pyrimidine N) 3 acceptors (benzoyl O, pyrimidine N) 1 acceptor (pyrimidine N)

Key Research Findings

Substituent-Driven Bioactivity : Sulfonyl and halogenated aryl groups (e.g., iodophenyl) correlate with improved antimicrobial potency but may reduce solubility .

Electron Effects : The 4-iodophenylsulfonyl group’s electron-withdrawing nature stabilizes the pyrimidine ring’s electron-deficient state, enhancing interactions with positively charged enzymatic pockets .

Preparation Methods

Pyrimidine Core Synthesis

The 6-methylpyrimidin-4-amine core is typically synthesized via a Biginelli-like condensation or cyclization of β-diketones with guanidine derivatives . A representative protocol involves:

Reagents :

  • Methyl acetoacetate (1.2 equiv)
  • Guanidine hydrochloride (1.0 equiv)
  • Sodium ethoxide (2.0 equiv) in ethanol

Conditions :

  • Reflux at 80°C for 12 hours
  • Yield: 68–72%

This step generates 4-amino-6-methylpyrimidin-2-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl3) to produce 2-chloro-6-methylpyrimidin-4-amine.

Sulfonylation of Piperazine

The critical sulfonylation step introduces the 4-iodophenylsulfonyl group via reaction with 4-iodobenzenesulfonyl chloride:

Procedure :

  • Dissolve 2-(piperazin-1-yl)-6-methylpyrimidin-4-amine (1.0 equiv) in dichloromethane (DCM).
  • Add 4-iodobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with ice water and extract with DCM.

Key Parameters :

  • Base: Pyridine (3.0 equiv) to scavenge HCl
  • Yield: 78–82%

Coupling with p-Toluidine

The final step involves Buchwald-Hartwig amination to attach the p-tolyl group:

Catalytic System :

  • Palladium acetate (5 mol%)
  • Xantphos (10 mol%)
  • Cs2CO3 (2.0 equiv)

Conditions :

  • Solvent: Toluene
  • Temperature: 100°C
  • Reaction Time: 18 hours
  • Yield: 65–70%

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Data from analogous syntheses reveal solvent-dependent yields:

Solvent Temperature (°C) Yield (%)
DMF 110 85
THF 65 62
Toluene 100 70

Polar aprotic solvents like DMF enhance nucleophilicity in SNAr reactions.

Catalytic Systems in Amination

Palladium-based catalysts outperform copper counterparts in aryl amination:

Catalyst Ligand Yield (%)
Pd(OAc)2 Xantphos 70
CuI 1,10-Phenanthroline 45

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 2.35 (s, 3H, CH3).
  • HRMS : m/z calculated for C22H24IN5O2S [M+H]+: 550.0632; found: 550.0635.

Challenges and Limitations

  • Iodine Stability : The 4-iodophenyl group is prone to dehalogenation under harsh conditions, necessitating mild reaction temperatures.
  • Regioselectivity : Competing sulfonylation at alternative piperazine nitrogens requires careful stoichiometric control.

Applications and Derivatives

While biological data for this specific compound remain undisclosed, structural analogs demonstrate kinase inhibition and anticancer activity. The iodophenylsulfonyl group enhances target binding through hydrophobic and halogen-bonding interactions.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Sulfonylation of piperazine : Reacting piperazine with 4-iodobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperazine intermediate.
  • Nucleophilic substitution : Coupling the intermediate to a pre-functionalized pyrimidine scaffold (e.g., 4-chloro-6-methylpyrimidine) using microwave-assisted heating (80–100°C, 2–4 hours) to improve yield .
  • Buchwald–Hartwig amination : Introducing the p-tolyl group via palladium-catalyzed cross-coupling with p-toluidine, optimized with Xantphos as a ligand and Cs₂CO₃ as a base . Purity is validated via HPLC (>95%) and NMR spectroscopy.

Q. How should researchers characterize the structural and electronic properties of this compound?

Essential techniques include:

  • Single-crystal XRD : To resolve ambiguities in sulfonyl-piperazine conformation and pyrimidine ring planarity, as seen in analogous compounds .
  • NMR spectroscopy : 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methyl group at C6, iodophenyl sulfonyl at N4). NOESY can clarify steric interactions between the tolyl group and pyrimidine .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties, such as HOMO-LUMO gaps, which influence reactivity .

Q. What preliminary biological screening assays are appropriate for this compound?

Initial screens should target:

  • Enzyme inhibition : Kinase or phosphatase assays (e.g., fluorescence-based ADP-Glo™) due to the sulfonyl-piperazine motif’s affinity for ATP-binding pockets .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with structurally similar pyrimidine derivatives .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) given the piperazine moiety’s prevalence in neuroactive compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields and regioselectivity during synthesis?

Advanced strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading) and identify critical parameters. Response surface methodology (RSM) can model nonlinear relationships .
  • Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side products .
  • Catalyst screening : High-throughput testing of palladium/ligand combinations (e.g., Pd(OAc)₂ with DavePhos) for Buchwald–Hartwig steps to enhance C–N coupling efficiency .

Q. What computational methods are effective for studying structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in targets like kinases or GPCRs. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonyl acceptor, aromatic π-stacking) using tools like LigandScout. Compare with analogs to prioritize synthetic modifications .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., replacing iodine with bromine) to guide lead optimization .

Q. How can contradictory biological activity data be resolved?

Conflicting results (e.g., variable IC₅₀ across cell lines) may arise from:

  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
  • Metabolic instability : Assess microsomal stability (human liver microsomes) and identify metabolites via LC-MS. Modify labile groups (e.g., methyl to trifluoromethyl) .
  • Cellular uptake variability : Measure intracellular concentrations via LC-MS/MS and correlate with activity. Use prodrug strategies if poor permeability is observed .

Q. What strategies mitigate crystallographic disorder in structural studies?

  • Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K in a cryostream .
  • Twinned refinement : Use SHELXL or Phenix to model overlapping lattices if twinning is detected (e.g., from high R-factors) .
  • Polymorph screening : Recrystallize under varied conditions (e.g., solvent/antisolvent ratios) to isolate stable forms, as seen in related pyrimidines .

Methodological Resources

  • Experimental Design : Leverage statistical tools (Minitab, JMP) for DoE, as applied in analogous reaction optimizations .
  • Data Analysis : Use Mercury (CCDC) for XRD interpretation and MOE for cheminformatics workflows .
  • Safety Protocols : Follow OSHA guidelines for handling iodinated compounds, including PPE and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.